molecular formula C7H4Cl2N2 B023360 5,6-Dichloro-1H-benzimidazole CAS No. 6478-73-5

5,6-Dichloro-1H-benzimidazole

Cat. No. B023360
Key on ui cas rn: 6478-73-5
M. Wt: 187.02 g/mol
InChI Key: IPRDZAMUYMOJTA-UHFFFAOYSA-N
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Patent
US06498165B1

Procedure details

A solution of 200 mg of 1,2-diamino-4,5-dichlorobenzene dissolved in 5 mL of 97% formic acid was heated to 100° C. in a sealed tube for 15 hours. After cooling to room temperature, the reaction was quenched by the addition of 3.3 mL of concentrated aqueous NH4OH and stirred for 30 minutes. Following dilution with 20 mL of H2O, and extraction with 2×20 mL EtOAc, the organic phases were dried over MgSO4 and concentrated under reduced pressure to yield 210 mg of the title compound as a brown oil. No further purification was performed. RF: 0.38 (5% MeOH in CH2Cl2). 1H NMR (500 MHz, CD3OD): δ 8.22 (s, 1H), 7.74 (s, 2H). Mass Spectrum (ESI) 188 (M+1).
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[C:6]([Cl:8])[C:5]([Cl:9])=[CH:4][C:3]=1[NH2:10].[CH:11](O)=O>>[Cl:8][C:6]1[C:5]([Cl:9])=[CH:4][C:3]2[N:10]=[CH:11][NH:1][C:2]=2[CH:7]=1

Inputs

Step One
Name
Quantity
200 mg
Type
reactant
Smiles
NC1=C(C=C(C(=C1)Cl)Cl)N
Name
Quantity
5 mL
Type
reactant
Smiles
C(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
CUSTOM
Type
CUSTOM
Details
the reaction was quenched by the addition of 3.3 mL of concentrated aqueous NH4OH
EXTRACTION
Type
EXTRACTION
Details
with 20 mL of H2O, and extraction with 2×20 mL EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic phases were dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC1=CC2=C(N=CN2)C=C1Cl
Measurements
Type Value Analysis
AMOUNT: MASS 210 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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